Phytyl diphosphate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

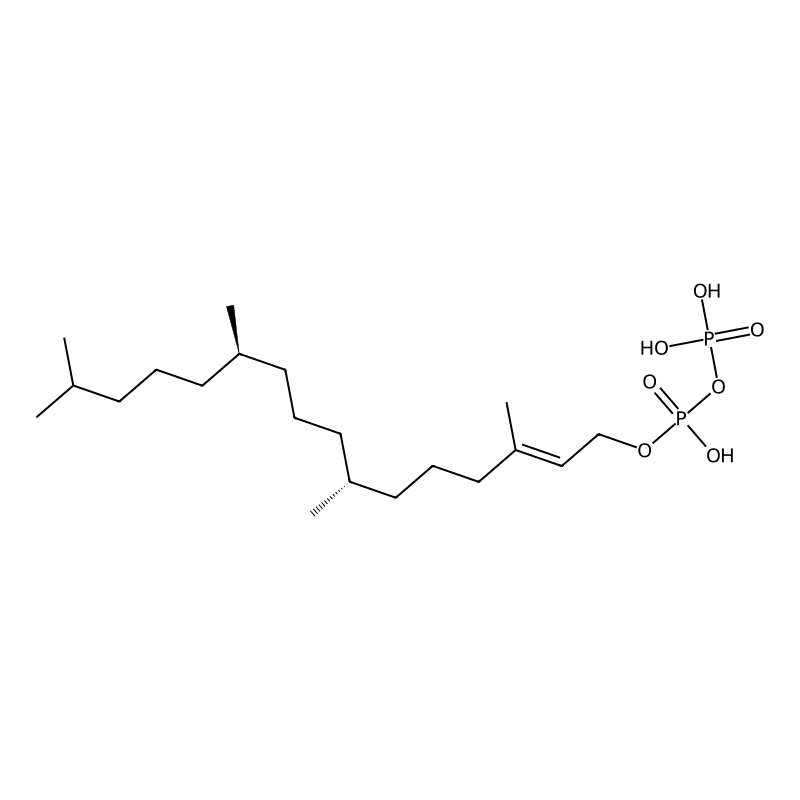

Phytyl diphosphate is a chemical compound with the molecular formula CHOP, classified as a diterpenoid. It is characterized by its structure, which includes a long hydrophobic tail derived from phytol, a branched-chain hydrocarbon. The compound plays a crucial role in various biological processes, particularly in the biosynthesis of chlorophyll and other essential molecules in plants. Phytyl diphosphate serves as a precursor for the formation of chlorophyll a and b through enzymatic reactions catalyzed by chlorophyll synthase, which transfers the phytyl group to chlorophyllide .

- Chlorophyll Synthesis: The primary reaction involving phytyl diphosphate is its conversion into chlorophyll a or b. In this process, chlorophyllide a reacts with phytyl diphosphate to produce chlorophyll a and diphosphate, catalyzed by the enzyme chlorophyll synthase .

- Phytol Metabolism: Phytyl diphosphate is formed from phytol through phosphorylation. This involves two sequential kinase reactions that convert phytol to phytyl phosphate and subsequently to phytyl diphosphate .

- Involvement in Other Pathways: Phytyl diphosphate also serves as a substrate for various enzymatic reactions involved in the synthesis of tocopherols (vitamin E) and other isoprenoids, contributing to plant metabolism and development .

Phytyl diphosphate exhibits significant biological activity, particularly in plants:

- Role in Photosynthesis: As a precursor to chlorophyll, phytyl diphosphate is essential for photosynthesis. Chlorophyll molecules capture light energy, facilitating the conversion of carbon dioxide and water into glucose and oxygen .

- Metabolic Significance: The compound is involved in the metabolism of phytol, which is released during the degradation of chlorophyll. This metabolic pathway is critical for recycling components within plant cells, especially during leaf senescence .

Phytyl diphosphate can be synthesized through several methods:

- Enzymatic Phosphorylation: The most common natural synthesis method involves the phosphorylation of phytol by specific kinases located in the chloroplast membranes. This two-step process first converts phytol to phytyl phosphate and then to phytyl diphosphate .

- Chemical Synthesis: Laboratory synthesis of phytyl diphosphate can be achieved through chemical methods that involve the coupling of appropriate phosphoric acid derivatives with phytol or its analogs under controlled conditions.

Phytyl diphosphate has various applications:

- Agricultural Biotechnology: Due to its role in chlorophyll biosynthesis, phytyl diphosphate is important in developing crops with enhanced photosynthetic efficiency and stress resistance.

- Nutraceuticals: As a precursor for vitamin E synthesis, it may have potential applications in dietary supplements aimed at improving health and preventing oxidative stress-related diseases.

- Research: Phytyl diphosphate is utilized in studies related to plant metabolism, photosynthesis, and enzymatic functions within chloroplasts.

Research on phytyl diphosphate interactions has revealed its significance in metabolic pathways:

- Enzyme Interactions: Studies show that phytyl diphosphate interacts with various enzymes involved in isoprenoid biosynthesis. For instance, it acts as a substrate for enzymes like phytyl-diphosphate:NADP oxidoreductase, indicating its role beyond just being a precursor for chlorophyll .

- Metabolic Pathway Integration: Interaction studies highlight how phytyl diphosphate integrates into broader metabolic pathways involving terpenoids and other secondary metabolites, showcasing its versatility in plant biochemistry .

Phytyl diphosphate shares structural similarities with several other compounds. Below are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Geranyl diphosphate | Monoterpenoid | Precursor for gibberellins; shorter carbon chain |

| Farnesyl diphosphate | Sesquiterpenoid | Involved in sterol biosynthesis; three double bonds |

| Geranylgeranyl diphosphate | Diterpenoid | Precursor for carotenoids; longer carbon chain |

| Isopentenyl pyrophosphate | Isoprenoid | Key intermediate in the mevalonate pathway |

Phytyl diphosphate's unique feature lies in its specific role as an immediate precursor to chlorophylls, distinguishing it from other similar compounds that serve different functions within plant metabolism.

Molecular Formula and Mass

Phytyl diphosphate is a complex organic compound with the molecular formula C₂₀H₄₂O₇P₂ [1]. The compound exhibits a molecular weight of 456.5 grams per mole according to computational analysis by PubChem [1]. More precise mass spectrometric measurements reveal a monoisotopic molecular weight of 456.240576722 daltons [2]. The compound exists in several ionic forms, with the trianion form (phytyl diphosphate(3-)) having a molecular weight of 453.5 grams per mole [3].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₄₂O₇P₂ | PubChem [1] |

| Molecular Weight (g/mol) | 456.5 | PubChem [1] |

| Monoisotopic Mass (g/mol) | 456.240576722 | HMDB [2] |

| Physical State | Solid | Larodan [4] |

| Solubility | Water (>1 mg/mL) | Echelon Biosciences [5] |

Stereochemistry and Configuration

Phytyl diphosphate possesses a complex stereochemical arrangement that defines its biological activity and molecular interactions [1]. The compound exhibits specific configurational characteristics that are crucial for its biochemical functions.

(E,7R,11R)-3,7,11,15-Tetramethylhexadec-2-en-1-yl Structure

The phytyl chain of phytyl diphosphate adopts the (E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl configuration [1]. This structure contains two distinct stereogenic centers located at carbon positions 7 and 11, both of which possess the (R)-absolute configuration [1]. The compound features a sixteen-carbon chain with four methyl substituents at positions 3, 7, 11, and 15 [1]. The double bond between carbons 2 and 3 exhibits the E (trans) configuration, which is essential for the proper spatial arrangement of the molecule [1].

The systematic name for this compound is (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl trihydrogen diphosphate [1]. The stereochemical configuration is critical for the compound's interaction with enzymes involved in terpenoid biosynthesis pathways [6].

Diphosphate Moiety Arrangement

The diphosphate moiety of phytyl diphosphate consists of two phosphate groups connected through a phosphoanhydride bond [1]. This diphosphate group is attached to the primary alcohol functionality at the terminal carbon of the phytyl chain [1]. The arrangement allows for the formation of hydrogen bonds and electrostatic interactions with enzyme active sites [7].

The diphosphate group exists in multiple protonation states depending on the pH of the surrounding environment [1]. Under physiological conditions, the compound typically exists as the trianion form, designated as phytyl diphosphate(3-) [3]. This ionic form is crucial for the compound's solubility and enzymatic recognition [7].

| Property | Description | Source |

|---|---|---|

| Configuration | (E,7R,11R)-configuration | PubChem [1] |

| Stereogenic Centers | Two stereocenters at positions 7 and 11 with (R)-configuration | PubChem [1] |

| Double Bond Configuration | E (trans) configuration at the C2-C3 double bond | PubChem [1] |

| IUPAC Name | (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl trihydrogen diphosphate | PubChem [1] |

Physical and Chemical Properties

Phytyl diphosphate exhibits distinct physical and chemical properties that reflect its molecular structure and biological function [4]. The compound appears as a solid under standard conditions and demonstrates good solubility in aqueous solutions [4] [5].

The compound shows water solubility exceeding 1 milligram per milliliter, making it suitable for biological systems [5]. This solubility is attributed to the hydrophilic diphosphate group, which allows the molecule to interact favorably with the aqueous environment despite the hydrophobic phytyl chain [5].

Storage conditions for phytyl diphosphate require maintenance at -20°C in dry conditions to preserve stability [5]. Stock solutions should be stored frozen at -20°C or below to prevent degradation [5]. The compound's stability is influenced by pH, temperature, and the presence of metal ions that can catalyze hydrolysis of the phosphate bonds [5].

Structural Relationships to Related Compounds

Phytyl diphosphate belongs to a family of isoprenoid phosphates that share structural similarities while serving distinct biological functions [6]. Understanding these relationships provides insight into the biosynthetic pathways and metabolic roles of these compounds.

Comparison with Phytyl Monophosphate

Phytyl monophosphate serves as the direct precursor to phytyl diphosphate in the phytol salvage pathway [7] [8]. The structural difference between these compounds lies in the number of phosphate groups attached to the phytyl chain [7]. Phytyl monophosphate contains a single phosphate group, whereas phytyl diphosphate contains two phosphate groups linked through a phosphoanhydride bond [7].

The conversion of phytyl monophosphate to phytyl diphosphate is catalyzed by phytyl-phosphate kinase (VTE6) using a nucleoside triphosphate as the phosphate donor [7] [8]. This phosphorylation reaction is essential for phylloquinone biosynthesis, as demonstrated by genetic studies showing that VTE6 knockout mutants lack detectable phylloquinone [8].

The molecular weight difference between phytyl monophosphate (376.5 g/mol) and phytyl diphosphate (456.5 g/mol) reflects the addition of the second phosphate group [7]. This structural modification significantly alters the compound's reactivity and substrate specificity in enzymatic reactions [7].

Relationship to Phytol

Phytol represents the dephosphorylated form of phytyl diphosphate and serves as the initial substrate in the phytol salvage pathway [6] [7]. The molecular formula of phytol is C₂₀H₄₀O, with a molecular weight of 296.5 grams per mole [7]. The structural relationship between phytol and phytyl diphosphate illustrates the sequential phosphorylation process that occurs during isoprenoid metabolism [6].

Phytol is first phosphorylated by phytol kinase (VTE5) to form phytyl monophosphate, which is subsequently phosphorylated by phytyl-phosphate kinase (VTE6) to generate phytyl diphosphate [8]. This two-step phosphorylation pathway allows cells to salvage phytol released from chlorophyll degradation and convert it into the active form required for tocopherol and phylloquinone biosynthesis [6] [8].

The phytyl chain is an essential component in the structure of diverse prenyllipids such as chlorophylls, tocopherols, and phylloquinone [6]. The phytyl chain allows for the insertion of these compounds into the hydrophobic core of membranes such as the plastid membrane of chloroplasts and etioplasts [6].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Function | Relationship |

|---|---|---|---|---|

| Phytyl Diphosphate | C₂₀H₄₂O₇P₂ | 456.5 | Precursor in tocopherol and phylloquinone biosynthesis | Contains diphosphate moiety |

| Phytyl Monophosphate | C₂₀H₄₁O₄P | 376.5 | Intermediate in phytol salvage pathway | Contains single phosphate group; precursor to phytyl diphosphate |

| Phytol | C₂₀H₄₀O | 296.5 | Precursor in phytyl phosphate biosynthesis | Lacks phosphate groups; precursor to phytyl monophosphate |

Spectroscopic Characteristics

Phytyl diphosphate exhibits characteristic spectroscopic features that enable its identification and quantification in biological samples [9] [10]. These spectroscopic properties reflect the compound's unique structural elements, including the phytyl chain and diphosphate moiety.

Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 nuclear magnetic resonance (³¹P nuclear magnetic resonance), provides valuable information about the phosphate groups in phytyl diphosphate [10]. The ³¹P nucleus is useful in nuclear magnetic resonance spectroscopy due to its relatively high gyromagnetic ratio of 17.235 megahertz per tesla and 100% natural isotopic abundance [10]. The diphosphate moiety generates characteristic signals that can be used to identify and quantify the compound [10].

Mass spectrometry analysis of phytyl diphosphate reveals fragmentation patterns characteristic of isoprenyl-phosphates [9] [11]. The molecular ion peak appears at mass-to-charge ratio 456.24, corresponding to the monoisotopic mass [2]. Fragmentation analysis shows signals from phosphate-derived fragments, phosphoribose-derived fragments, and base-derived fragments [11]. The major phosphate-derived signals include peaks at mass-to-charge ratio 97 (phosphate) and 79 (dehydrated phosphate) [11].

Liquid chromatography-mass spectrometry methods have been developed for the analysis of isoprenyl-phosphates, including phytyl diphosphate [9]. These methods use citronellyl diphosphate as an internal standard and can accurately measure phytyl diphosphate concentrations in plant material starting with only 20 milligrams of fresh weight [9].

Infrared spectroscopy of phytyl diphosphate shows characteristic phosphate group vibrations [12]. The compound exhibits phosphorus-oxygen and phosphorus-double bond oxygen stretching vibrations that are diagnostic of the diphosphate moiety [12]. These vibrations provide information about the bonding environment and coordination of the phosphate groups [12].

Ultraviolet-visible spectroscopy reveals absorption bands associated with the conjugated double bond system in the phytyl chain [13]. However, detailed spectroscopic data for phytyl diphosphate in the ultraviolet-visible region are limited in the literature [13].

| Spectroscopic Method | Characteristic Features | Notes |

|---|---|---|

| Nuclear Magnetic Resonance (³¹P) | Phosphate signals characteristic of diphosphate moiety | ³¹P nuclear magnetic resonance useful for analyzing phosphate connectivity |

| Mass Spectrometry | Molecular ion peak at mass-to-charge ratio 456.24 (monoisotopic mass) | Fragmentation patterns include phosphate-derived signals |

| Ultraviolet-Visible Spectroscopy | Absorption due to conjugated double bond system | Limited data available in literature |

| Infrared Spectroscopy | Characteristic phosphorus-oxygen and phosphorus-double bond oxygen stretching vibrations | Shows characteristic phosphate group vibrations |